

Interpreting unexpected NMR peaks for "Methyl-(5-methyl-isoxazol-3-YL)-amine"

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Compound of Interest

Compound Name: Methyl-(5-methyl-isoxazol-3-YL)-amine

Cat. No.: B1315126

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Technical Support Center: NMR Spectroscopy

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting NMR spectra of "Methyl-(5-methyl-isoxazol-3-YL)-amine".

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for **Methyl-(5-methyl-isoxazol-3-YL)-amine**?

A1: The expected chemical shifts are summarized in the tables below. These values are predictions based on data from similar isoxazole derivatives and may vary slightly depending on the solvent and experimental conditions.

¹H NMR Data (Predicted)

Protons	Chemical Shift (ppm)	Multiplicity	Integration
Isoxazole H-4	~5.8 - 6.2	Singlet	1H
NH	Broad Singlet	1H	
N-CH ₃	~2.8 - 3.0	Singlet/Doublet*	3H
5-CH ₃	~2.3 - 2.5	Singlet	3H

*Coupling to the NH proton may be observed, leading to a doublet. This coupling is often absent due to exchange with trace amounts of water.

13C NMR Data (Predicted)

Carbon	Chemical Shift (ppm)
C=N (C3)	~160 - 165
C-O (C5)	~168 - 172
C-H (C4)	~95 - 100
N-CH ₃	~30 - 35
5-CH ₃	~12 - 15

Q2: I am seeing unexpected peaks in my 1H NMR spectrum. What could be the cause?

A2: Unexpected peaks in the NMR spectrum of **Methyl-(5-methyl-isoxazol-3-YL)-amine** can arise from several sources, including residual solvents, impurities from the synthesis, or degradation of the sample. The troubleshooting guide below provides a systematic approach to identifying the source of these unexpected signals.

Troubleshooting Unexpected NMR Peaks

This guide will help you to identify the source of unexpected peaks in your NMR spectrum.

Step 1: Identify Peaks from Common NMR Solvents

Consult standard tables of NMR solvent impurities to identify and exclude peaks arising from residual protio-solvents in your deuterated solvent (e.g., CHCl₃ in CDCl₃, acetone-d₅ in acetone-d₆).

Step 2: Consider Common Synthesis-Related Impurities

The most common impurities are typically unreacted starting materials or byproducts from side reactions. The table below lists potential impurities and their expected ¹H NMR signals.

Potential Impurities and Their ¹H NMR Signals

Impurity	Key ¹ H NMR Signals (ppm)	Notes
3-Amino-5-methylisoxazole (Starting Material)	~5.8 (s, 1H, H-4), ~4.5 (br s, 2H, NH ₂), ~2.4 (s, 3H, 5-CH ₃)	Absence of the N-CH ₃ signal.
Methyl-(3-methyl-isoxazol-5-YL)-amine (Isomeric Impurity)	Different chemical shift for H-4 and the methyl groups.	This can form if the starting material contains 5-amino-3-methylisoxazole.
Over-alkylation Products	Additional N-CH ₃ signals at different chemical shifts.	Can occur if the reaction conditions are too harsh.

Step 3: Analyze Peak Multiplicity and Integration

Carefully analyze the splitting patterns (multiplicity) and the relative integrals of the unexpected peaks. This information can provide clues about the structure of the impurity. For example, a triplet and a quartet often indicate the presence of an ethyl group, which could be from a solvent like ethyl acetate used during workup.

Step 4: Perform 2D NMR Experiments

If the identity of the impurity is still unclear, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. A COSY spectrum will show which protons are coupled to each other, while an HSQC spectrum will correlate protons to their directly attached carbons.

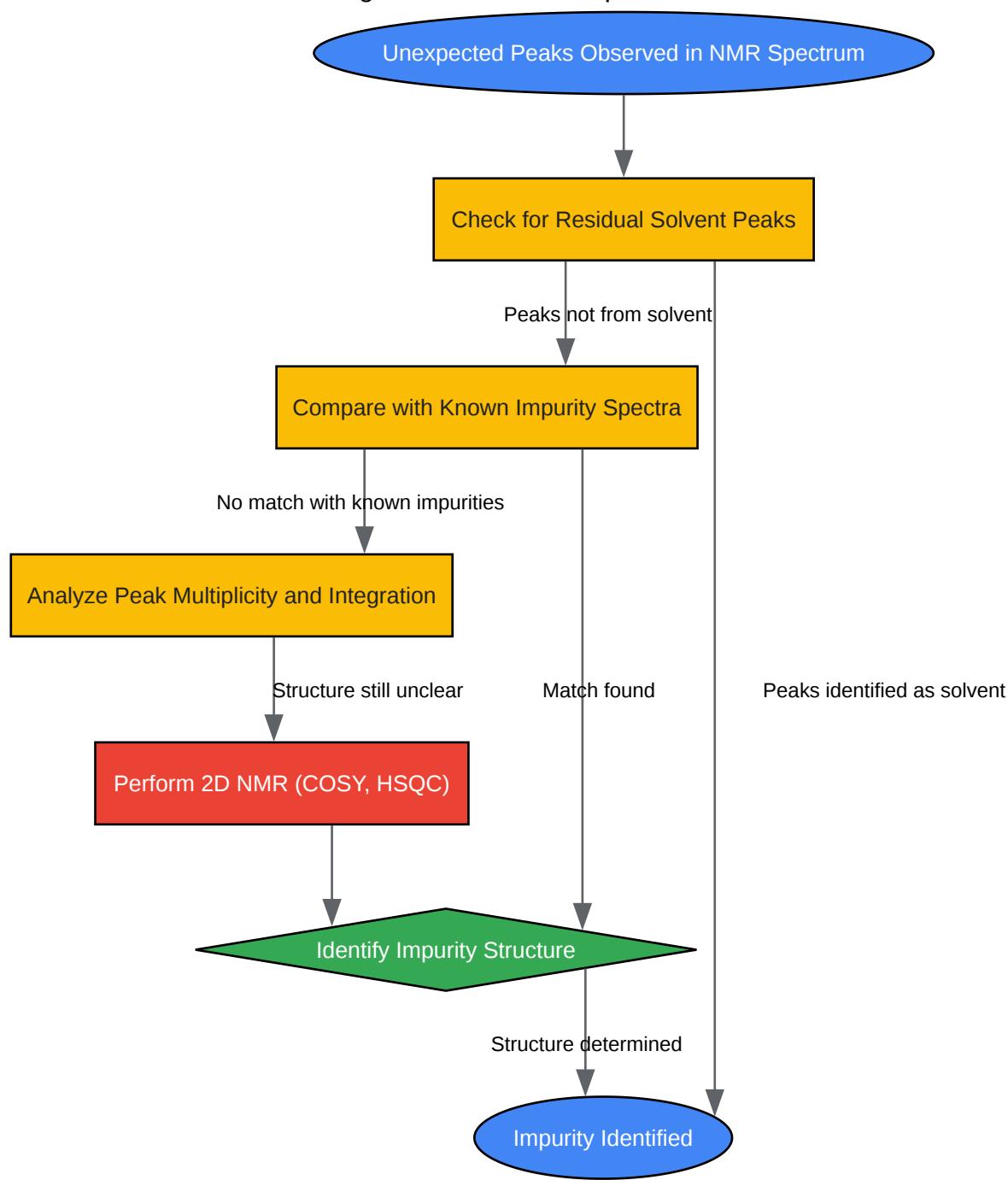
Experimental Protocols

Standard ^1H NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
- Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
 - Number of Scans: 16-64 scans are typically sufficient.
 - Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.
 - Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

Visualizations

Troubleshooting Workflow for Unexpected NMR Peaks

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Caption: Troubleshooting workflow for unexpected NMR peaks.

Caption: Structure and predicted ^1H NMR assignments.

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